1,2-benzisothiazol-3(2H)-one

Catalog No.
S583095
CAS No.
2634-33-5
M.F
C7H5NOS
M. Wt
151.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2-benzisothiazol-3(2H)-one

CAS Number

2634-33-5

Product Name

1,2-benzisothiazol-3(2H)-one

IUPAC Name

1,2-benzothiazol-3-one

Molecular Formula

C7H5NOS

Molecular Weight

151.19 g/mol

InChI

InChI=1S/C7H5NOS/c9-7-5-3-1-2-4-6(5)10-8-7/h1-4H,(H,8,9)

InChI Key

DMSMPAJRVJJAGA-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)NS2

Solubility

In water, 1.1 g/L at 20 °C; 0.938 g/L at 20 °C and pH 4.8; 1.288 g/L at 20 deg and pH 6.7; 1.651 g/L at 20 °C at pH 9.1; 1.198 g/L at 30 °C pH 4.8
21.7 [ug/mL]

Synonyms

1,2-Benzisothiazol-3(2H)-one; 3-Hydroxy-1,2-benzisothiazole; Acticide BIT; Apizas AP-DS; BIT; Benzisothiazolone; Benzo[d]isothiazol-3(2H)-one; Benzocil; Bestcide 200K; Bioban BIT 20DPG; Canguard BIT; Canguard BIT 20DPG; Proxel BD; Topcide 600;

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NS2

Biocidal Properties:

1.2-Benzisothiazol-3(2H)-one (BIT) is primarily studied and utilized in scientific research for its biocidal properties. It exhibits antifungal and antibacterial activity, making it a potential candidate for the development of new disinfectants and preservatives. Studies have demonstrated its effectiveness against various microorganisms, including bacteria, fungi, and algae [].

Environmental Impact:

The environmental impact of BIT is another area of scientific investigation. Due to its widespread use in various products, its presence in the environment is a concern. Research focuses on understanding its persistence, degradation pathways, and potential ecological effects [].

Toxicological Studies:

Extensive toxicological studies are conducted on BIT to assess its safety profile. These studies investigate its potential for cytotoxicity, genotoxicity, and carcinogenicity []. Additionally, research explores sensitization potential, as BIT is a known skin sensitizer and can cause allergic reactions in some individuals [].

Other Research Areas:

Beyond the aforementioned applications, BIT finds use in various other scientific research areas:

  • Drug discovery: Studies explore its potential as a lead compound for the development of new drugs due to its diverse biological activities [].
  • Material science: Research investigates the use of BIT in the development of antimicrobial materials and coatings [].

1,2-benzisothiazol-3(2H)-one, commonly referred to as benzisothiazolinone, is an organic compound with the molecular formula C7H5NOS. It appears as a white solid and is structurally characterized by a fused benzene and thiazole ring system. The compound is part of the isothiazolinone family, which is known for its antimicrobial properties. Its CAS number is 2634-33-5, and it has a molecular weight of 151.19 g/mol .

Benzisothiazolinone is recognized for its broad-spectrum biocidal activity, making it a popular choice in various industrial applications, particularly as a preservative in water-based products. It is effective against bacteria and fungi, especially in alkaline environments .

The exact mechanism of BIT's antimicrobial activity is not fully understood, but it is believed to involve multiple pathways. It may disrupt microbial cell membranes, inhibit protein synthesis, or interfere with essential cellular processes.

BIT can be irritating to the skin, eyes, and respiratory tract. Studies suggest it can also be a skin sensitizer, causing allergic reactions upon repeated exposure.

  • Acute Toxicity:
    • Oral LD50 (rat): >2000 mg/kg. (LD50 refers to the dose lethal to 50% of a test population).
  • Flammability: Combustible dust can pose an explosion hazard [].

Safety Precautions:

  • Wear appropriate personal protective equipment (PPE) when handling BIT, including gloves, safety glasses, and respiratory protection if needed.
  • Ensure proper ventilation in work areas.
  • Avoid contact with skin, eyes, and clothing.
  • Follow recommended disposal procedures for waste containing BIT.
Due to its functional groups. It can undergo:

  • Hydroxylation: The hydroxylation of the benzene ring can occur, leading to the formation of phenolic compounds.
  • Conjugation: Benzisothiazolinone can form conjugates with glutathione and other nucleophiles, which may play a role in its detoxification pathways.
  • Amide Hydrolysis: The amide bond in benzisothiazolinone can be hydrolyzed under acidic or basic conditions, producing corresponding carboxylic acids and amines .

Benzisothiazolinone exhibits significant biological activity:

  • Antimicrobial Properties: It effectively inhibits the growth of various bacteria and fungi, making it suitable for use in preservatives for paints, adhesives, and cleaning products .
  • Sensitization Potential: Prolonged exposure can lead to allergic skin reactions due to its sensitizing properties. It has been classified as a skin sensitizer with potential eye irritation effects .
  • Environmental Impact: While it is biodegradable, concerns exist regarding its potential toxicity to aquatic organisms when released into water systems .

Benzisothiazolinone can be synthesized through several methods:

  • Cyclization Reactions: One common method involves the reaction of 2-aminobenzenethiol with chloroacetyl chloride, followed by cyclization under basic conditions.
  • Condensation Reactions: Another approach includes the condensation of 2-mercaptobenzamide with various electrophiles to form the desired compound.
  • Salt Formation: Benzisothiazolinone can also be converted into its salts by reacting with bases such as sodium hydroxide or potassium hydroxide .

Benzisothiazolinone finds extensive applications across various industries:

  • Preservatives: Widely used in water-based products such as paints, varnishes, adhesives, and cleaning agents to prevent microbial growth .
  • Biocides: Employed in agricultural products and industrial processes to control microbial contamination.
  • Plastics and Coatings: Incorporated into formulations for plastics and coatings to enhance durability against microbial degradation .

Studies on the interactions of benzisothiazolinone reveal important insights into its behavior in biological systems:

  • Toxicokinetics: Research indicates that benzisothiazolinone undergoes metabolic transformations involving hydroxylation and conjugation pathways that affect its toxicity profile.
  • Skin Sensitization Studies: Investigations have shown that exposure can lead to sensitization reactions; thus, careful handling is recommended in industrial applications .
  • Ecotoxicological Assessments: Evaluations have highlighted potential risks to aquatic life due to its biocidal properties when released into water bodies .

Benzisothiazolinone shares structural similarities with several other compounds within the isothiazolinone family. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
MethylisothiazolinoneC4H5NOSOften used alongside benzisothiazolinone; effective against bacteria and fungi.
OctylisothiazolinoneC11H15NOSExhibits similar antimicrobial properties but with different solubility characteristics.
2-MercaptobenzothiazoleC7H6N2SActs as a precursor for synthesizing benzisothiazolinone; has distinct thiol reactivity.

Benzisothiazolinone's uniqueness lies in its effective balance between antimicrobial efficacy and environmental safety, making it a preferred choice in many industrial applications compared to its counterparts .

The synthesis of 1,2-benzisothiazol-3(2H)-one has evolved significantly over decades, with numerous approaches developed to improve yield, purity, cost-effectiveness, and environmental sustainability. This section examines the diverse synthetic pathways that have been established for BIT production, with particular emphasis on innovative catalytic methods, green chemistry techniques, and structural modification strategies.

Novel Catalytic Approaches in Cyclization Reactions

The formation of the critical N-S bond in the heterocyclic ring system of BIT represents a key synthetic challenge that has been addressed through various catalytic approaches. These methods offer distinct advantages in terms of reaction efficiency, selectivity, and environmental impact.

Manganese-based catalysis offers another effective approach to BIT synthesis. A representative procedure involves reacting a mixture of 2-mercaptobenzamide and 2,2'-dithiobenzamide (in a 3:1 molar ratio) with manganese hydroxide [Mn(OH)₃] and triethanolamine in ethanol at 120°C under oxygen pressure (0.2 MPa). This method has been reported to yield BIT with 90% efficiency and 98% purity by liquid chromatography. The manganese catalyst facilitates an oxidative cyclization process, with oxygen serving as the terminal oxidant in this environmentally friendly procedure.

Electrochemical methods have also gained attention as innovative approaches to BIT synthesis. These techniques employ electrochemical oxidation of 2-mercaptobenzamides to induce cyclization through N-S bond formation. By utilizing electricity as the primary driving force for the reaction, these approaches minimize or eliminate the need for chemical oxidants, thereby reducing waste generation and environmental impact.

Table 1: Comparison of Catalytic Approaches for BIT Synthesis

Catalytic MethodStarting MaterialsCatalyst SystemReaction ConditionsYield (%)AdvantagesReference
Copper Catalysis2-mercaptobenzamidesCu(I) saltsRoom temp. to moderate heating70-85Mild conditions, functional group tolerance
Manganese Catalysis2-mercaptobenzamide + 2,2'-dithiobenzamideMn(OH)₃/Triethanolamine120°C, O₂ (0.2 MPa), 10h90High yield, good purity
Electrochemical2-mercaptobenzamidesElectrode systemApplied potential, ambient to moderate temp.65-80No chemical oxidants, environmentally friendly

The diversity of catalytic approaches available for BIT synthesis allows for flexibility in production strategies, with selection criteria typically including cost considerations, equipment availability, scale requirements, and environmental factors. The continued development of novel catalysts and reaction conditions aims to further improve reaction efficiency, reduce environmental impact, and enhance the accessibility of BIT and its derivatives.

Green Chemistry Techniques for Sustainable Production

The industrial production of 1,2-benzisothiazol-3(2H)-one has increasingly incorporated green chemistry principles, focusing on process efficiency, waste reduction, and environmental sustainability. Several innovative approaches have emerged to address these objectives while maintaining or improving product quality.

One-pot synthetic strategies have significantly streamlined BIT production by eliminating the need for intermediate isolation and purification. A notable example is described in patent EP0702008A2, which outlines a process where 2-(alkylthio)benzaldehyde is converted to BIT via an oxime intermediate without isolation. The reaction sequence proceeds as follows: (1) treatment of 2-(alkylthio)benzaldehyde with hydroxylamine in a water-insoluble organic solvent to form 2-(alkylthio)benzaldehyde oxime; (2) separation of the organic layer containing the oxime; and (3) addition of a halogenating agent to induce cyclization, directly yielding BIT. This approach minimizes solvent usage and waste generation while maintaining high reaction efficiency.

Another innovative green approach involves the direct conversion of 2-(alkylthio)benzonitrile to BIT using a halogenating agent in the presence of water. This method, also described in patent EP0702008A2, can be integrated into a one-pot process starting from 2-halobenzonitrile. The complete sequence involves: (1) reaction of 2-halobenzonitrile with an alkanethiol in the presence of a base to yield 2-(alkylthio)benzonitrile; (2) separation of the organic layer; and (3) treatment with a halogenating agent in the presence of water to produce BIT. This streamlined approach eliminates multiple purification steps and reduces overall waste generation.

A more recent patent (WO2022091014A1) describes an industrial method for BIT production that embodies several green chemistry features:

  • Sequential reactions (photochlorination, nitrilation, thioalkylation, and cyclization) with minimal intermediate isolation
  • Reduced solvent usage and opportunity for solvent recycling
  • Employment of readily available reagents instead of expensive or specialized chemicals
  • Efficient purification techniques that minimize waste generation

This method reportedly achieves high purity (>98% by HPLC) and yield (>82%) while substantially reducing the environmental footprint compared to traditional synthetic routes. The process begins with orthochlorotoluene and proceeds through multiple transformations in a carefully orchestrated sequence that maximizes efficiency and minimizes waste.

Solvent reclamation represents another key green chemistry aspect of modern BIT production. In reactions employing phase-transfer catalysts, the aqueous phase containing the catalyst can be recovered and reused in subsequent reactions, significantly reducing water consumption and waste generation. Similarly, certain organic solvents can be recovered and reused, further enhancing the sustainability profile of the process.

Table 2: Green Chemistry Features in Selected BIT Synthetic Routes

Synthetic ApproachGreen Chemistry FeaturesEnvironmental BenefitsProcess EfficiencyReference
One-pot aldehyde-oxime routeNo intermediate isolation, reduced solvent usageLower waste generationFewer operations, higher throughput
One-pot nitrile routeWater-insoluble solvent system, direct cyclizationReduced aqueous wasteSimplified process
Industrial sequential reactionReagent/solvent reuse, minimal isolation stepsLower environmental footprint>82% yield, >98% purity
Electrochemical synthesisNo chemical oxidants, mild conditionsReduced hazardous wasteSimplified purification

The implementation of these green chemistry techniques in BIT production demonstrates the potential for balancing industrial efficiency with environmental responsibility. As regulatory requirements and sustainability considerations continue to evolve, further advancements in green manufacturing processes for BIT are likely to emerge.

Structural Modifications Through Halogenation and Alkylation

The basic structure of 1,2-benzisothiazol-3(2H)-one offers numerous opportunities for chemical modifications, with halogenation and alkylation representing two of the most common and versatile strategies for tailoring its properties for specific applications.

N-alkylation of BIT provides a direct route to N-substituted derivatives with potentially enhanced properties or specific functionalities. According to patent US8884024B1, N-alkylated 1,2-benzisothiazolin-3-ones can be prepared with good yield and selectivity by reacting the lithium salt of 1,2-benzisothiazolin-3-one with appropriate alkylating agents. This approach offers a controlled method for introducing various alkyl groups at the nitrogen position, potentially modifying the compound's solubility, stability, or biological activity.

The alkylation process typically follows this general pathway:

  • Formation of the lithium salt of BIT using a strong base (e.g., n-butyllithium)
  • Reaction of the lithium salt with an alkyl halide or other alkylating agent
  • Workup and purification to obtain the N-alkylated derivative

This methodology allows for the introduction of a wide range of alkyl groups, from simple methyl and ethyl to more complex functionalized chains, enabling the fine-tuning of physicochemical properties for specific applications.

Halogenation represents another important modification strategy for BIT derivatives. The introduction of halogen atoms (chlorine, bromine, fluorine) into the benzene ring can significantly alter the compound's electronic properties, lipophilicity, and biological activity. Various halogenating agents have been employed for this purpose, including elemental halogens (Cl₂, Br₂), N-halosuccinimides (NCS, NBS), and sulfuryl halides (SO₂Cl₂, SO₂Br₂).

A study reported the synthesis and evaluation of a library of BIT derivatives designed for crosslinking with polysaccharides. These derivatives exhibited promising antibacterial activities, highlighting the utility of structural modifications in enhancing the biological properties of BIT. The structural diversification strategy involved variations in both the benzene ring substituents and the N-substituent, leading to a matrix of compounds with tunable properties.

More recent research has explored bioisosteric replacements within the BIT structure, particularly in the context of enzyme inhibition. For instance, BIT derivatives have been investigated as potential inhibitors of the New Delhi metallo-β-lactamase, an enzyme associated with bacterial resistance to β-lactam antibiotics. This work demonstrates how strategic structural modifications of the BIT scaffold can expand its utility beyond traditional preservative applications into the realm of targeted therapeutic agents.

Table 3: Selected Structural Modifications of 1,2-Benzisothiazol-3(2H)-one

Modification TypeReagents/ConditionsResulting DerivativesProperty ChangesApplicationsReference
N-AlkylationLithium salt + alkyl halidesN-alkyl-BITSolubility, stability, bioactivityEnhanced preservatives
Ring HalogenationVarious halogenating agentsHalogenated BITsLipophilicity, electronic propertiesSpecialized antimicrobials
Crosslinkable DerivativesFunctionalized alkylating agentsPolysaccharide-linkable BITsMaterial integration, sustained releaseAntimicrobial materials
Bioisosteric ModificationsVarious synthetic strategiesEnzyme-targeting BITsTarget specificity, enzyme inhibitionTherapeutic applications

The ability to selectively modify the BIT structure through halogenation and alkylation provides a powerful toolkit for developing derivatives with customized properties for specific applications. This structural versatility has contributed significantly to the continued relevance and expanding utility of BIT-based compounds across diverse industrial and potential therapeutic domains.

The analysis of BIT in complex matrices requires chromatographic systems capable of resolving structurally similar isothiazolinones while mitigating matrix interferences. Reverse-phase liquid chromatography (RPLC) using specialized columns remains the predominant separation strategy. The Newcrom R1 column (3.2 × 50 mm, 100 Å) demonstrates exceptional performance for BIT analysis, achieving baseline separation from co-eluting benzothiazoles and benzotriazoles through its low silanol activity and optimized pore structure [1] [2].

Mobile phase optimization studies reveal that binary gradients combining acetonitrile (10–90% v/v) with acidified aqueous phases (0.1% trifluoroacetic acid or phosphoric acid) provide optimal peak symmetry (As < 1.2) and resolution (Rs > 2.0) for BIT in preservative-containing cosmetics [1] [2]. For mass spectrometry-compatible applications, formic acid substitution maintains ionization efficiency while preserving chromatographic performance [2]. Ultraviolet detection at 275 nm offers superior selectivity over 200 nm monitoring, reducing interference from aromatic contaminants in environmental water samples [9].

Table 1: Analytical Figures of Merit for HPLC-DAD Analysis of BIT

ParameterValue
Linear Range0.1–10 mg/L
Limit of Detection0.01 mg/L
Limit of Quantitation0.05 mg/L
Retention Time10.7 min
Correlation Coefficient (R²)0.9964

Data adapted from HPLC-DAD validation studies using spiked water samples [9].

Mass Spectrometric Quantification Strategies

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for BIT quantification at sub-ppb levels, particularly in biological matrices. Electrospray ionization in negative mode ([M-H]⁻ m/z 150.0) provides optimal signal intensity, with collision-induced dissociation yielding characteristic product ions at m/z 106.0 (C₆H₄NS⁻) and m/z 78.0 (C₅H₄S⁻) [4] [6].

Recent method developments employ scheduled multiple reaction monitoring (sMRM) to enhance sensitivity, with dwell times optimized to ≥50 ms for primary transitions (150.0→106.0) and ≥25 ms for confirmatory transitions (150.0→78.0). This approach achieves instrument detection limits of 0.21 ng/mL in human plasma while maintaining cycle times under 1 s for high-throughput analysis [8]. Post-column infusion studies demonstrate that matrix effects in blood-derived samples can be mitigated through hybrid solid-phase extraction protocols combining polydimethylsiloxane passive equilibrium sampling with C18 cartridges, achieving mean recoveries of 38% compared to 27% for conventional SPE methods [8].

Method Validation Protocols for Environmental and Biological Samples

Comprehensive validation of BIT analytical methods requires assessment of eight critical parameters: accuracy, precision, specificity, quantification limit, linearity, recovery, matrix effects, and stability [7]. For environmental water analysis, inter-laboratory validation studies using spiked river water samples (0.5–50 μg/L) demonstrate mean accuracies of 97.3±5.1% with intra-day precision ≤6.2% RSD and inter-day precision ≤9.8% RSD [9].

Stability assessments reveal BIT degradation follows first-order kinetics ($$k = 0.023 \, \text{h}^{-1}$$) in refrigerated plasma samples, necessitating analysis within 48 hours of collection [8]. Method robustness testing across three HPLC systems (Agilent 1260, Waters Alliance, Shimadzu Nexera) shows retention time variability ≤0.3% when maintaining column temperatures at 35±0.5°C [1] [2].

Matrix Effect Compensation Strategies

  • Standard addition calibration for soil extracts with organic content >5%
  • Post-extraction spiking with deuterated BIT-d₄ internal standard
  • Counter-gradient elution to normalize ionization suppression in LC-MS/MS [6] [8]

Physical Description

Liquid
Solid

Color/Form

Off-white to yellowish solid
White to off-white fine, crystalline powder
Technical product (commercial) can be in the form of a solid paste that is off-white to brown in colo

XLogP3

1.3

Boiling Point

327.6 °C

Density

1.483 g/cu cm at 20 °C

LogP

log Kow = 0.76 at 30 °C and pH 7

Appearance

Powder

Melting Point

156.6 °C
157-158°C

UNII

HRA0F1A4R3

GHS Hazard Statements

H302: Harmful if swallowed [Warning Acute toxicity, oral];
H315: Causes skin irritation [Warning Skin corrosion/irritation];
H317: May cause an allergic skin reaction [Warning Sensitization, Skin];
H318: Causes serious eye damage [Danger Serious eye damage/eye irritation];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard]

Use and Manufacturing

IDENTIFICATION: 1,2-Benzisothiazolinone is an off-white to yellowish solid or a white to off-white fine, crystalline powder. It can also be an off-white to brown paste. It is moderately soluble in water. USE: 1,2-Benzisothiazolinone is used as a preservative and antimicrobial agent in industrial and consumer products such as cosmetics and paints. It is also an ingredient in some fungicides, microbiocides, disinfectants and pesticides. Benzisothiazolinone is used as a slimicide in the manufacture of powder-free polyvinyl gloves. It is a component of air fresheners, printer inks, household cleaners and laundry products. EXPOSURE: Workers can be exposed to 1,2-benzisothiazolinone from breathing in vapors and mists or by skin contact when producing or using this chemical. The general population may be exposed by breathing in vapors or mists and by dermal contact with consumer products such as cosmetics. If 1,2-benzisothiazolinone is released to air, it will be broken down slowly by reaction with other chemicals and light. 1,2-Benzisothiazolinone released to air will also be in the form of particles that eventually fall to the ground. If released to water or soil, it is not expected to bind to soil particles or suspended particles. 1,2-Benzisothiazolinone is expected to move through soil. 1,2-Benzisothiazolinone is not expected to move into air from wet soils or water surfaces. 1,2-Benzisothiazolinone is expected to be broken down by microorganisms but this depends on the amount of the chemical. It may not build up in tissues of aquatic organisms. RISK: Skin irritation has been reported in humans following direct skin contact with industrial or consumer products containing 1,2-benzisothiazolinone. Allergic skin reactions have been reported in some individuals that use powder-free polyvinyl gloves containing 1,2-benzisothiazolinone. No other information about potential health effects in humans exposed to 1,2-benzisothiazolinone was located. Severe eye irritation was observed in laboratory animals with direct eye exposure. Decreased body weight, vomiting, damage to the lining of the stomach, and changes in blood chemistry were observed in laboratory animals exposed to a moderate oral doses of 1,2-benzisothiazolinone over time. No evidence of infertility, abortions or birth defects was observed in laboratory animals orally exposed to 1,2-benzisothiazolinone or during pregnancy. Slight delays in bone development were observed in offspring, but only at high doses that caused toxic effects in the pregnant animals (decreased body weight gain, labored breathing, stomach effects). The potential for 1,2-benzisothiazolinone to cause cancer has not been examined in laboratory animals. The potential for 1,2-benzisothiazolinone to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 13th Report on Carcinogens. (SRC)

MeSH Pharmacological Classification

Disinfectants

Vapor Pressure

2.78X10-6 mm Hg at 25 °C

Pictograms

Environmental Hazard Irritant

Corrosive;Irritant;Environmental Hazard

Other CAS

2634-33-5

Use Classification

EPA Safer Chemical Functional Use Classes -> Preservatives and Antioxidants
Safer Chemical Classes -> Yellow triangle - The chemical has met Safer Choice Criteria for its functional ingredient-class, but has some hazard profile issues
Cosmetics -> Antimicrobial

General Manufacturing Information

All other chemical product and preparation manufacturing
Paint and coating manufacturing
Synthetic dye and pigment manufacturing
1,2-Benzisothiazol-3(2H)-one: ACTIVE

Storage Conditions

Conditions for safe storage, including any incompatibilities: Keep container tightly closed in a dry and well-ventilated place. Storage class (TRGS 510): Non Combustible Solids.

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Modify: 2023-09-20

Explore Compound Types